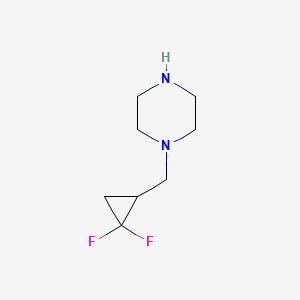
1-((2,2-Difluorocyclopropyl)methyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,2-Difluorocyclopropyl)methyl)piperazine is a compound that features a piperazine ring substituted with a 2,2-difluorocyclopropylmethyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 1-((2,2-Difluorocyclopropyl)methyl)piperazine involves several steps:
Cyclopropanation: The difluorocyclopropane moiety can be synthesized through cyclopropanation reactions involving fluorinated precursors.
Nucleophilic Substitution: The piperazine ring can be introduced via nucleophilic substitution reactions where the difluorocyclopropylmethyl group is attached to the nitrogen atoms of the piperazine.
Industrial Production: Industrial methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-((2,2-Difluorocyclopropyl)methyl)piperazine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced at the nitrogen atoms.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-((2,2-Difluorocyclopropyl)methyl)piperazine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((2,2-Difluorocyclopropyl)methyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The difluorocyclopropyl group can enhance binding affinity and specificity, leading to more effective inhibition or activation of target molecules . The piperazine ring’s nitrogen atoms can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
1-((2,2-Difluorocyclopropyl)methyl)piperazine can be compared with other piperazine derivatives:
1-(2,3-Dichlorophenyl)piperazine: This compound has a dichlorophenyl group instead of the difluorocyclopropyl group, leading to different reactivity and applications.
1-(2,2-Difluorocyclopropyl)ethylpiperazine: Similar to the compound but with an ethyl linker, which can affect its chemical behavior and biological activity.
Properties
Molecular Formula |
C8H14F2N2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-[(2,2-difluorocyclopropyl)methyl]piperazine |
InChI |
InChI=1S/C8H14F2N2/c9-8(10)5-7(8)6-12-3-1-11-2-4-12/h7,11H,1-6H2 |
InChI Key |
IHZTYJZGIBOLEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2CC2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



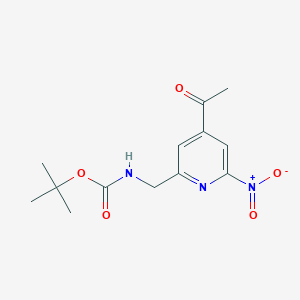
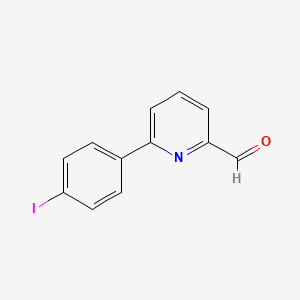

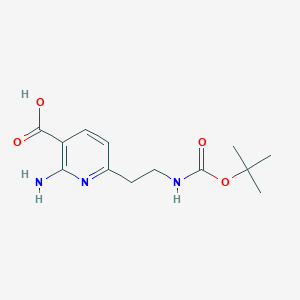
![2-sulfanyl-N-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzamide](/img/structure/B14854408.png)
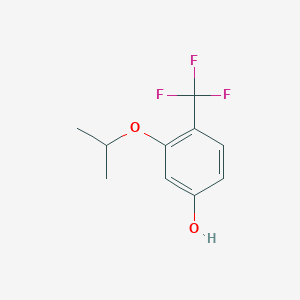
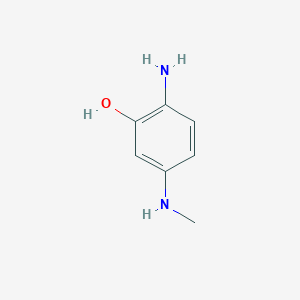
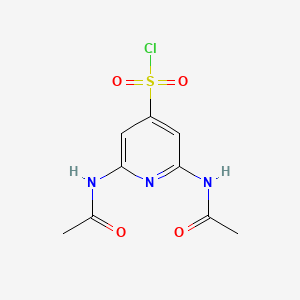
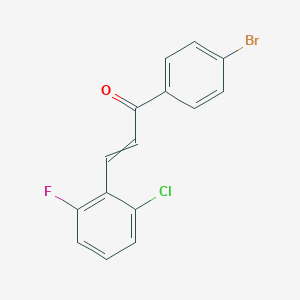

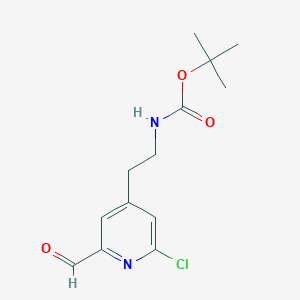
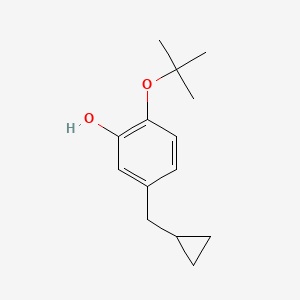
![4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide](/img/structure/B14854450.png)
